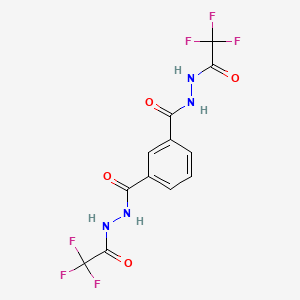
N'~1~,N'~3~-bis(trifluoroacetyl)benzene-1,3-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl groups attached to a benzene ring, making it highly reactive and useful in different chemical reactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’~1~,N’~3~-Bis(trifluoracethyl)benzol-1,3-dicarbohydrazid beinhaltet typischerweise die Reaktion von Benzol-1,3-dicarbohydrazid mit Trifluoressigsäureanhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Katalysators, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von N’~1~,N’~3~-Bis(trifluoracethyl)benzol-1,3-dicarbohydrazid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Lösungsmitteln in Industriequalität, wobei die Reaktionsparameter streng kontrolliert werden, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Skalierbarkeit des Syntheseprozesses ist entscheidend für seine Anwendung in verschiedenen Industrien.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’~1~,N’~3~-Bis(trifluoracethyl)benzol-1,3-dicarbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den Benzolring gebundenen funktionellen Gruppen zu modifizieren.
Substitution: Die Trifluoracethylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~3~-Bis(trifluoracethyl)benzol-1,3-dicarbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug in biochemischen Studien, einschließlich Enzyminhibition und Proteinmodifikation.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien mit bestimmten Eigenschaften, wie z. B. hoher thermischer Stabilität und Widerstandsfähigkeit gegen Abbau.
Wirkmechanismus
Der Wirkmechanismus von N’~1~,N’~3~-Bis(trifluoracethyl)benzol-1,3-dicarbohydrazid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Trifluoracethylgruppen können starke Wechselwirkungen mit verschiedenen Biomolekülen eingehen und deren Aktivität und Stabilität beeinflussen. Die an diesen Wechselwirkungen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab.
Wirkmechanismus
The mechanism of action of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE involves the interaction of its trifluoroacetyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, resulting in modifications that affect their function. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroacetyl groups, which enhances its electrophilic properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Bis(trifluormethyl)benzol: Ähnlich in der Struktur, aber ohne die Carbohydrazid-Bindungen.
Bis(trifluoracetoxy)iodo-benzol: Enthält Trifluoracethylgruppen, unterscheidet sich aber in seiner jodbasierten Struktur.
Einzigartigkeit
N’~1~,N’~3~-Bis(trifluoracethyl)benzol-1,3-dicarbohydrazid ist einzigartig aufgrund seiner Kombination aus Trifluoracethylgruppen und Carbohydrazid-Bindungen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C12H8F6N4O4 |
|---|---|
Molekulargewicht |
386.21 g/mol |
IUPAC-Name |
1-N',3-N'-bis(2,2,2-trifluoroacetyl)benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C12H8F6N4O4/c13-11(14,15)9(25)21-19-7(23)5-2-1-3-6(4-5)8(24)20-22-10(26)12(16,17)18/h1-4H,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI-Schlüssel |
GUYQIWDMIZCGCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C(F)(F)F)C(=O)NNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















